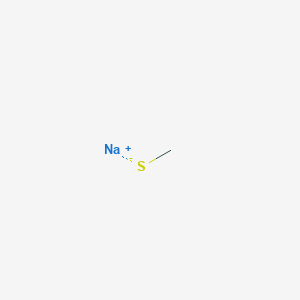

Sodium methanethiolate

描述

属性

IUPAC Name |

sodium;methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBAVIFYHOYIFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-93-1 (Parent) | |

| Record name | Methyl mercaptan sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7027592 | |

| Record name | Sodium thiomethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [EPA ChAMP: Submission] Light brown solid; [Sigma-Aldrich MSDS] Strong offensive odor; | |

| Record name | Methanethiol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methanethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000108 [mmHg] | |

| Record name | Sodium methanethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5188-07-8 | |

| Record name | Methyl mercaptan sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethiol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium thiomethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHANETHIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB29JWW8H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Methanethiolate for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the fundamental properties, synthesis, applications, and safety protocols for sodium methanethiolate (CH₃SNa). It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Fundamental Properties

This compound, also known as sodium thiomethoxide, is a powerful nucleophilic reagent widely employed in organic chemistry.[1][2] It is the sodium salt of methanethiol and is commercially available as a white to off-white or light brown solid.[1][2][3] Due to its high reactivity, it is often supplied and handled as an aqueous solution.[1][4] The solid form is sensitive to air, moisture, and carbon dioxide, and hydrolysis produces methanethiol, a gas with a potent and noxious odor.[1][3][5][6]

Physical and Chemical Data

The core physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | CH₃NaS | [1][3][6] |

| Molecular Weight | 70.08 g/mol | [3][7] |

| Appearance | White to off-white or light brown solid.[1][2][7] | [1][2][7] |

| Odor | Strong, offensive, fecal-like odor.[1][2][5] | [1][2][5] |

| Melting Point | 88–90 °C (190–194 °F) | [3] |

| Density (Solid) | 1.43 g/cm³ | [3] |

| Density (15% aq. soln.) | ~1.12 g/cm³ at 20°C | [1] |

| Density (21% aq. soln.) | 1.09 - 1.11 g/mL at 20°C | [4] |

| Flash Point (15% aq. soln.) | 27°C | [1][6] |

| Solubility | Soluble in water and polar organic solvents like ethanol.[2][3][5] | [2][3][5] |

Spectral Data

Key spectral characteristics are important for the identification and characterization of this compound.

| Spectroscopy | Data | Source(s) |

| UV-Vis | Max Absorption (Cyclohexane): 228.5 nm (log ε = 2.15) | [2] |

| IR | 17224 (Sadtler Research Laboratories IR Grating Collection) | [2] |

| NMR | 8209 (Sadtler Research Laboratories Prism Collection) | [2] |

| Mass Spec | 86 (NIST/EPA/MSDC Mass Spectral Database 1990 Version) | [2] |

Chemical Reactivity and Applications

This compound's utility stems from its nature as a potent source of the methanethiolate (CH₃S⁻) anion, a strong nucleophile.[1][3] This reactivity is harnessed in a variety of synthetic transformations critical to pharmaceutical and materials science research.

Key Applications:

-

Nucleophilic Substitution: It is widely used for the synthesis of methyl thioethers from alkyl halides and methyl aryl sulfides from haloarenes.[1][3][8]

-

S-Dealkylation: Alkanethiolates like this compound are efficient reagents for the Sₙ2 dealkylation of esters and aryl ethers, a crucial step in manipulating protecting groups during multi-step syntheses.[1][8]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the production of important pharmaceuticals, including cephalosporin antibiotics like Cefazolin.[8][9] It is also used to synthesize thiol-based histone deacetylase (HDAC) inhibitors, such as analogues of suberoylanilide hydroxamic acid (SAHA).[1][5][7]

-

Materials Science: The compound is utilized in the fabrication of organic semiconductors for field-effect transistors and in the synthesis of metal thiolate complexes for catalysis.[1][4]

Caption: Common synthetic routes involving this compound.

Experimental Protocols

The following protocols are generalized procedures. Researchers should consult specific literature for reaction optimization and adapt procedures to their specific substrates and laboratory conditions.

Protocol for Synthesis of this compound

This procedure describes the in situ preparation from methanethiol.

Materials:

-

Methanethiol (CH₃SH)

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., diethyl ether, THF, or ethanol)[1][2][3]

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Methodology:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and a means to add the thiol.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly bubble gaseous methanethiol through the suspension or add a pre-condensed solution of methanethiol (1.0 eq) dropwise. Hydrogen gas will evolve if using NaH.[3]

-

Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until gas evolution ceases.

-

The resulting slurry or solution of this compound can be used directly for subsequent reactions.[2]

Caption: General workflow for the laboratory synthesis of CH₃SNa.

Protocol for Purification (Solid)

For applications requiring the isolated solid.[5]

Materials:

-

Crude this compound

-

Anhydrous ethanol

-

Anhydrous diethyl ether

Methodology:

-

Dissolve the crude this compound solid in a minimal amount of anhydrous ethanol.

-

To the resulting solution, add an excess of anhydrous diethyl ether (e.g., 10 volumes) to induce precipitation.

-

Cool the mixture in an ice bath or refrigerator to maximize the recovery of the precipitate.

-

Collect the white precipitate by filtration under an inert atmosphere.

-

Wash the collected solid with cold, anhydrous diethyl ether.

-

Dry the purified this compound under high vacuum to remove all residual solvents. Store the final product under an inert gas.[1]

Protocol for a Typical Nucleophilic Substitution (Thioether Synthesis)

This procedure outlines the synthesis of a methyl thioether from an alkyl halide.

Materials:

-

This compound (solid or as a prepared solution)

-

Alkyl halide (R-X)

-

Aprotic polar solvent (e.g., DMF, DMSO)

Methodology:

-

In a flask under an inert atmosphere, dissolve the alkyl halide (1.0 eq) in the chosen solvent.

-

Add this compound (1.1 eq) portion-wise as a solid or dropwise as a solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl thioether.

-

Purify the product as necessary, typically by column chromatography.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is corrosive, flammable, and toxic if swallowed.[1][10][11] Contact with moisture or acids liberates methanethiol, a toxic and flammable gas.[2]

GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Solid/Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[11] H228: Flammable solid.[10] |

| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed.[10][11] |

| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage.[10][11] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified fume hood.[2][11] Use explosion-proof electrical and ventilation equipment.[11][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11][13]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and flame-retardant protective clothing.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11]

-

-

Safe Handling Practices: Avoid all personal contact, including inhalation.[12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Ground and bond containers when transferring material to prevent static discharge.[11][14] Do not eat, drink, or smoke when using this product.[12]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable materials.[2][14] The material is air and moisture sensitive and should be stored under an inert gas.[1][5][6] Keep away from acids and oxidizing agents.[2]

-

Spill Management: In case of a spill, evacuate the area. Remove all ignition sources.[12] Contain the spill using sand, earth, or other non-combustible absorbent material.[13] Use non-sparking tools for cleanup.[12]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[14]

Caption: A flowchart for the safe handling of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Methanethiolate

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophilic reagent and a critical intermediate in various synthetic organic chemistry applications, including the pharmaceutical and agrochemical industries.[1][2][3][4] Its utility in forming carbon-sulfur bonds makes it an essential building block for a wide range of molecules.[2][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is typically a white to off-white or pale yellow solid at room temperature.[1][6][7][8] It is highly reactive, hygroscopic, and sensitive to air and moisture, often necessitating storage under an inert atmosphere.[6][7][9] Hydrolysis in the presence of moisture produces methanethiol, which is characterized by a strong and unpleasant odor.[9][10][11]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 5188-07-8 | [1][2][10][12] |

| Molecular Formula | CH₃SNa | [2][8][10][12] |

| Molecular Weight | 70.09 g/mol | [2][6][8][9][12] |

| Appearance | White to off-white/light brown solid | [1][6][8] |

| Melting Point | 88–90 °C (190–194 °F; 361–363 K) | [10][11] |

| Density | 1.43 g/cm³ (solid) | [10][11] |

| Solubility | Soluble in water and polar organic solvents like ethanol.[1][8][9][10] | [1][8][9][10] |

| Purity (Technical Grade) | ≥90% to ≥98% | [6][7][13] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the deprotonation of methanethiol using a strong base.[1] Common methods involve the use of sodium metal, sodium hydride, or sodium hydroxide.[1][6][10]

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 2.1: Synthesis using Sodium Hydride (NaH)

This method is suitable for laboratory-scale synthesis where anhydrous conditions are critical.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet, and a dropping funnel.

-

Reagents: Suspend sodium hydride (NaH, 1.0 eq) in a suitable anhydrous etherial solvent such as tetrahydrofuran (THF).

-

Reaction: Cool the suspension in an ice bath (0 °C). Add a solution of methanethiol (CH₃SH, 1.0 eq) in the same anhydrous solvent dropwise from the dropping funnel. The reaction generates hydrogen gas, so ensure proper venting.[10]

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: The resulting this compound may precipitate out of the solution. If so, it can be collected by filtration under an inert atmosphere. Wash the solid with cold, anhydrous solvent and dry under vacuum to yield the final product.[6]

Protocol 2.2: Synthesis using Sodium Hydroxide (NaOH)

This method is often used for in-situ generation of this compound for subsequent reactions.[10]

-

Preparation: In a well-ventilated fume hood, dissolve sodium hydroxide (NaOH, 1.0 eq) in a suitable solvent like ethanol or water.

-

Reaction: Cool the NaOH solution in an ice bath. Bubble gaseous methanethiol (CH₃SH, 1.0 eq) through the solution or add it as a condensed liquid. The reaction is an acid-base neutralization.

-

Usage: The resulting solution of this compound is typically used directly in the next synthetic step without isolation.[1][10]

-

Isolation (Optional): To isolate the solid, the solvent can be removed under reduced pressure. The resulting solid can be purified by dissolving it in a minimal amount of ethanol and precipitating with diethyl ether.[14] The precipitate is then collected by filtration and dried under vacuum.[14]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.

Logical Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Characterization Protocols

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Samples are typically prepared in a deuterated solvent like DMSO-d₆.[15]

-

Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A single sharp peak is expected for the methyl (CH₃) protons. In DMSO-d₆, this peak would appear around 1.85 ppm.[15]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A single resonance is expected for the methyl carbon.

Table 2: Representative NMR Data

| Nucleus | Expected Chemical Shift (δ) | Notes |

| ¹H | ~1.85 ppm (in DMSO-d₆) | A singlet, integrating to 3 protons.[15] |

| ¹³C | ~50.7 ppm (in DMSO-d₆) | A single carbon resonance.[15] |

Note: Chemical shifts can vary depending on the solvent and concentration.

Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: As this compound is a solid, it can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. Due to its hygroscopic nature, sample preparation should be performed quickly in a dry environment.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands. The C-H stretching and bending vibrations of the methyl group are expected. The C-S stretch is typically weak and appears in the fingerprint region.

Table 3: Key Spectroscopic Data

| Technique | Method | Characteristic Peaks/Signals | Reference |

| FTIR | ATR | C-H stretching and bending vibrations. | [15] |

| UV-Vis | Cyclohexane | λmax = 228.5 nm | [1] |

Protocol 3.3: Purity Assessment by Titration

A simple acid-base titration can be used to determine the purity of the synthesized salt.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a suitable indicator or a pH meter to determine the endpoint.

-

Calculation: Calculate the purity based on the stoichiometry of the neutralization reaction (CH₃SNa + HCl → CH₃SH + NaCl).

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1]

-

Toxicity: It is toxic if swallowed and can cause severe skin burns and eye damage.[6][9]

-

Reactivity: It reacts with water and acids and is sensitive to air and moisture.[6][9] Hydrolysis produces flammable and odorous methanethiol gas.[9]

-

Handling: Always handle this compound in a well-ventilated fume hood, under an inert atmosphere if possible.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][16]

-

Storage: Store in a tightly sealed container under an inert gas (e.g., nitrogen) in a cool, dry, and flammable-designated area.[6]

By following these detailed guidelines, researchers can safely synthesize and accurately characterize this compound for its diverse applications in chemical and pharmaceutical development.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. nbinno.com [nbinno.com]

- 8. usbio.net [usbio.net]

- 9. nbinno.com [nbinno.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound - Wikiwand [wikiwand.com]

- 12. This compound | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 甲硫醇钠 technical, ≥90% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 14. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reaction Mechanisms of Sodium Methanethiolate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanethiolate (NaSMe), also known as sodium thiomethoxide, is a potent nucleophile and a versatile reagent in organic synthesis. Its utility is primarily centered on its ability to participate in nucleophilic substitution and demethylation reactions, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a detailed examination of the core reaction mechanisms of this compound, including SN2 substitution, O-demethylation of aryl methyl ethers, and nucleophilic aromatic substitution (SNAr). It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Introduction to this compound

This compound (CH₃SNa) is the sodium salt of methanethiol.[1] It is a powerful nucleophile due to the high polarizability and soft nature of the sulfur atom, which carries a negative charge.[2] Commercially available as a white, hygroscopic solid, it is often prepared and used in situ by treating methanethiol with a strong base like sodium hydroxide or sodium hydride.[1] Its high reactivity and solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hexamethylphosphoramide (HMPA) make it a preferred reagent for introducing a methylthio- (-SCH₃) group or for cleaving methyl ethers.[2][3]

The primary reactivity of the methanethiolate anion (CH₃S⁻) stems from its ability to attack electron-deficient carbon centers, leading to the displacement of a leaving group. This fundamental reactivity is harnessed in three major classes of reaction mechanisms critical to organic synthesis.

Core Reaction Mechanisms

The utility of this compound in synthetic organic chemistry is demonstrated through three principal reaction pathways: SN2 Substitution, O-Demethylation, and Nucleophilic Aromatic Substitution (SNAr).

SN2 Substitution: Synthesis of Methyl Thioethers

One of the most fundamental applications of this compound is the synthesis of methyl thioethers (sulfides) from alkyl halides via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this concerted, single-step reaction, the methanethiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide from the backside relative to the leaving group.[4]

This "backside attack" forces an inversion of stereochemistry at the carbon center, a key characteristic of the SN2 mechanism. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4]

Key Factors Influencing SN2 Reactions:

-

Substrate Structure: The reaction is highly sensitive to steric hindrance. The rate of reaction follows the order: methyl > primary (1°) > secondary (2°). Tertiary (3°) alkyl halides do not typically undergo S

N2 reactions with this compound due to prohibitive steric bulk around the reaction center; elimination reactions become the dominant pathway.[5][6] -

Leaving Group: The efficiency of the reaction is dependent on the ability of the leaving group to depart. A good leaving group is a weak base. The general reactivity trend for halogens is I > Br > Cl > F.[7]

-

Solvent: Polar aprotic solvents like acetone, DMF, or DMSO are preferred as they solvate the cation (Na⁺) but not the nucleophilic anion, thus enhancing its reactivity.[5]

References

The Advent and Evolution of Sodium Methanethiolate in Synthetic Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, has carved a significant niche in the landscape of organic synthesis since its emergence in the early 20th century. Initially explored as part of foundational studies into organosulfur compounds, it has evolved into an indispensable reagent for nucleophilic substitution and demethylation reactions. This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of this compound. It includes a detailed examination of its physical and chemical properties, established synthesis protocols with comparative yield data, and its pivotal role in the construction of thioethers and the strategic deprotection of methyl ethers. Experimental procedures for key reactions are provided, alongside a discussion of the underlying reaction mechanisms and safety considerations. Visual aids in the form of diagrams for reaction pathways and a decision-making framework for its application are also presented to enhance understanding and practical implementation in a laboratory setting.

Introduction: A Historical Perspective

The discovery of this compound is rooted in the broader exploration of organosulfur chemistry that gained momentum in the late 19th and early 20th centuries. While a definitive first synthesis is not attributed to a single individual, early investigations into the reactions of mercaptans (thiols) laid the groundwork for its preparation and characterization. A notable early reference can be found in the work of Billmann and Jensen, published in the Bulletin de la Société Chimique de France in 1936, which describes the purification of this compound.[1] This period was characterized by a burgeoning interest in the synthesis and reactivity of sulfur-containing organic molecules, which are now recognized as crucial components in numerous pharmaceuticals and industrial chemicals.[2]

Initially, the utility of this compound was explored in the context of creating new carbon-sulfur bonds, a fundamental transformation in organic synthesis. Its potent nucleophilicity, a consequence of the highly polarized sodium-sulfur bond, made it an effective reagent for the displacement of halides and other leaving groups. Over time, its application portfolio expanded significantly, most notably in the cleavage of aryl methyl ethers, a critical deprotection strategy in the synthesis of complex molecules, particularly in the pharmaceutical industry for the synthesis of antibiotics like Cefazolin.

Physicochemical and Spectroscopic Data

This compound is a white to off-white, hygroscopic solid with a characteristic, pungent odor reminiscent of garlic or rotten cabbage.[3][4] It is highly soluble in water and polar organic solvents. Due to its reactivity with moisture and air, it is often handled under an inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | CH₃SNa | [5][6] |

| Molecular Weight | 70.09 g/mol | [5][6] |

| CAS Number | 5188-07-8 | [5][6] |

| Appearance | White to off-white solid | [3][4] |

| Odor | Strong, unpleasant | [3][4] |

| Melting Point | 88-90 °C | [5] |

| Solubility | Soluble in water | [5] |

| Density | 1.43 g/cm³ | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | δ ~1.85 ppm (s, 3H, in DMSO-d₆) | [7] |

| ¹³C NMR | δ ~50.7 ppm (in DMSO-d₆) | [7] |

| Infrared (IR) | C-H stretch (~2900-3000 cm⁻¹), C-S stretch (~600-800 cm⁻¹) | [8] |

Synthesis of this compound

The preparation of this compound is typically achieved through the deprotonation of methanethiol using a strong base. The choice of base and solvent can influence the yield and purity of the product.

Synthesis from Methanethiol and Sodium Hydroxide

This is a common and cost-effective method for generating this compound, often for in situ use. The reaction is a straightforward acid-base neutralization.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of sodium hydroxide (1.0 eq.) in a suitable solvent (e.g., ethanol or water) is prepared in a reaction vessel equipped with a stirrer and a gas inlet.

-

The solution is cooled in an ice bath.

-

Methanethiol gas is bubbled through the cooled solution until the desired stoichiometry is reached. The reaction is exothermic.

-

The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to yield the solid salt.

Table 3: Comparative Yields for this compound Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) | Notes | Reference(s) |

| NaOH | Water/Ethanol | 0 - 10 | >95 (in solution) | Commonly used for in situ generation. | General Knowledge |

| NaH | THF | 0 - 25 | High | Anhydrous conditions are crucial. | [5] |

| Na | THF | 25 - 60 | High | Requires careful handling of sodium metal. | [9] |

| NaOEt | Ethanol | 0 - 25 | High | Generates ethanol as a byproduct. | [1] |

Applications in Organic Synthesis

This compound is a versatile reagent with two primary applications in organic synthesis: the formation of thioethers and the demethylation of aryl methyl ethers.

Synthesis of Thioethers

As a potent nucleophile, the methanethiolate anion readily participates in Sₙ2 reactions with alkyl halides and other electrophiles to form methyl thioethers.[5]

Experimental Protocol: Synthesis of S-methyl-2-mercaptobenzimidazole

-

To a solution of 2-mercaptobenzimidazole (1.0 eq.) in a suitable solvent such as ethanol, add sodium hydroxide (1.05 eq.) and stir until a clear solution is formed.

-

Add methyl iodide (1.1 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is poured into cold water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Table 4: Representative Yields for Thioether Synthesis using this compound

| Substrate | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 2-Mercaptobenzimidazole | Methyl Iodide | Ethanol | 25 | ~90 | |

| Benzyl Bromide | - | DMF | 25 | >95 | General Knowledge |

| 1-Bromobutane | - | Ethanol | 78 (reflux) | High | [10] |

Demethylation of Aryl Methyl Ethers

The cleavage of the strong C-O bond in aryl methyl ethers is a challenging but important transformation. This compound provides an effective solution for this deprotection, particularly for electron-rich aromatic systems. The reaction proceeds via nucleophilic attack of the thiolate on the methyl group.

Experimental Protocol: Demethylation of 2,4-dimethoxybenzene

-

In a round-bottom flask, dissolve 2,4-dimethoxybenzene (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add this compound (2.5 eq.) to the solution.

-

Heat the reaction mixture to reflux (typically 130-150 °C) and monitor the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the resulting phenoxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Table 5: Comparative Yields for Demethylation of Aryl Methyl Ethers

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Guaiacol | DMF | 150 | 2 | >90 | General Knowledge |

| Veratrole | DMF | 150 | 4 | ~85 | General Knowledge |

| 4-Methoxyacetophenone | NMP | 160 | 3 | High | General Knowledge |

Industrial Production and Safety Considerations

On an industrial scale, this compound is often produced and used as a solution to mitigate handling difficulties and safety concerns associated with the solid material. The process typically involves the reaction of methanethiol with a sodium hydroxide solution in a controlled reactor system.

This compound is a flammable solid and is toxic if swallowed or inhaled. It can cause severe skin burns and eye damage. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of fire, use dry chemical powder, foam, or carbon dioxide. Do not use water, as it can react violently with this compound.

Decision Framework for Application

While this compound is a powerful demethylating agent, it is not always the optimal choice. The selection of a demethylating reagent depends on various factors, including the nature of the substrate, the presence of other functional groups, and the desired reaction conditions.

Conclusion

From its early discovery to its current widespread use, this compound has proven to be a robust and versatile tool in the arsenal of synthetic chemists. Its utility in forming thioethers and as a potent demethylating agent has solidified its importance in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, enables researchers and drug development professionals to effectively harness the synthetic power of this valuable reagent. Future developments may focus on expanding its applications in novel synthetic methodologies and developing even more sustainable and safer handling protocols.

References

- 1. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Page loading... [guidechem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. How to synthesis Sodium thiomethoxide_Chemicalbook [chemicalbook.com]

- 6. This compound | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Methanethiolate: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophile and a valuable reagent in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][2][3] It is primarily utilized for the introduction of methylthio groups, the synthesis of various sulfur-containing compounds, and in demethylation reactions.[1][4][5] Despite its utility, this compound is a hazardous chemical that requires strict adherence to safety and handling protocols to minimize risks in a laboratory setting.[1][2] This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for the safe use of this compound in a research and development environment.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic solid with a strong, unpleasant odor reminiscent of rotten eggs or garlic.[1][6] It is highly reactive and sensitive to air and moisture.[2][6] Hydrolysis of this compound, for instance in humid air, releases methanethiol, a toxic and flammable gas.[1][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5188-07-8 | [1][2] |

| Molecular Formula | CH₃NaS | [1][2] |

| Molecular Weight | 70.09 g/mol | [2][6] |

| Appearance | White to off-white solid | [1][6] |

| Odor | Strong, unpleasant | [1][6] |

| Melting Point | 88–90 °C (190–194 °F; 361–363 K) | [1] |

| Flash Point | 27 °C (for 15 wt% aqueous solution) | [2][6] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Density | 1.43 g/cm³ | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source: ECHEMI Safety Data Sheet

Safety and Handling Precautions

Due to its hazardous nature, handling this compound requires a controlled environment and strict adherence to safety protocols.

Engineering Controls

-

Fume Hood: All work with this compound, both in solid form and in solution, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

-

Inert Atmosphere: Due to its air and moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for the solid form.[2][6]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification | Reference(s) |

| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and an 8-inch minimum face shield. | [1][7] |

| Skin | Gloves and Protective Clothing | Chemical-resistant gloves (e.g., nitrile, neoprene) and flame-retardant, chemical-impermeable lab coat or coveralls. | [1][7] |

| Respiratory | Respirator | A full-face respirator with an appropriate cartridge (e.g., ABEK filter) should be used if exposure limits are exceeded or if dust/vapors are generated. | [7][8] |

Safe Handling Practices

-

Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[9]

-

Grounding and Bonding: To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment during transfer.[7]

-

Use Non-Sparking Tools: Employ non-sparking tools when handling the solid material to prevent ignition.[7]

-

Weighing: If weighing the solid, do so in a glove box or under an inert atmosphere to prevent exposure and reaction with air and moisture.

-

Solutions: When preparing solutions, slowly add the solid to the solvent to control any exothermic reactions.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7][8]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1]

-

Container: Keep the container tightly closed and under an inert atmosphere.[7]

-

Incompatibilities: Store away from acids, oxidizing agents, and moisture. Contact with acids liberates toxic and flammable methanethiol gas.[1]

Disposal

-

Waste Classification: this compound and its containers are considered hazardous waste.

-

Procedure: Dispose of contents and container in accordance with local, regional, and national regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[7][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

Table 4: First Aid for this compound Exposure

| Exposure Route | First Aid Instructions | Reference(s) |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention. | [1][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 15-20 minutes. Seek immediate medical attention. | [1][7][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8] |

Spill and Leak Response

A spill of this compound requires a prompt and careful response.

Caption: Workflow for responding to a this compound spill.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or foam.[9]

-

Hazards from Combustion: Thermal decomposition can produce toxic sulfur oxides.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Protocol: A Representative Workflow

This compound is a strong nucleophile commonly used in Sₙ2 reactions, such as the synthesis of methyl thioethers from alkyl halides. The following is a generalized workflow for such a reaction.

Caption: Generalized workflow for a nucleophilic substitution reaction.

Detailed Methodologies:

While a generic workflow is provided, specific experimental conditions can vary significantly. For instance, in the demethylation of nucleoside dimethyl phosphonate esters, sodium ethanethiolate (a related nucleophile) is reacted with the starting material in anhydrous DMF at 100 °C for an extended period (30-48 hours) under an argon atmosphere. The workup involves removing the solvent, dissolving the residue in water, washing with an organic solvent, and then purifying the aqueous phase. This highlights the importance of consulting specific literature procedures for the reaction being performed.

Toxicological Information

This compound is acutely toxic if swallowed.[8] It is corrosive and can cause severe skin burns and eye damage.[8][11] Inhalation may cause irritation to the respiratory tract.[1] Long-term health effects are not well-studied, but it is not currently classified as a carcinogen by IARC or the EPA.[1]

Table 5: Acute Toxicity Data

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD50: 109-116 mg/kg | [8][11] |

| Dermal | Rabbit | LD50: > 84.8 mg/kg-bw | [11] |

| Inhalation | Rat | LC50 (of methanethiol): 675 ppm (4 hours) | [11] |

Conclusion

This compound is a valuable but hazardous reagent that demands respect and careful handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe work practices, researchers can mitigate the risks associated with its use. A thorough understanding of its properties, hazards, and emergency procedures is paramount for ensuring a safe laboratory environment for all personnel. Always consult the Safety Data Sheet (SDS) before using this chemical and follow all institutional safety guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of sodium tetrathionate as a cyanide and methanethiol antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. usbio.net [usbio.net]

physical and chemical properties of sodium thiomethoxide

An In-depth Technical Guide to Sodium Thiomethoxide

Abstract: This technical guide provides a comprehensive overview of the (CH₃SNa), a potent nucleophilic reagent widely utilized in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its chemical behavior.

Physical Properties

Sodium thiomethoxide is commercially available as a white to off-white or beige solid, often in powder or crystal form.[1][2] It is known for its strong, unpleasant odor, often described as resembling garlic or rotten eggs.[3][4] The compound is sensitive to air, moisture, and carbon dioxide, necessitating storage under an inert atmosphere.[5][6]

A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | CH₃NaS | [1][4][7] |

| Molar Mass | 70.08 g/mol [1], 70.09 g/mol [7] | [1][7] |

| Appearance | White to off-white/beige powder or crystals.[1][2] A solution can appear as a very faint yellowish-red clear liquid.[3][5] | [1][2][3][5] |

| Melting Point | 88–90 °C (190–194 °F; 361–363 K) | [1] |

| Boiling Point | No data available, may decompose on heating.[6] | [6] |

| Density | 1.12 g/cm³ at 20°C[5][7][8], 1.43 g/cm³[1] | [1][5][7][8] |

| Solubility | Soluble in water and ethanol.[5][9] Practically insoluble in diethyl ether. Soluble in polar organic solvents.[1] | [1][5][9] |

| Vapor Pressure | 29 hPa at 25°C | [5][7][8] |

| Flash Point | 27°C | [5][7][8] |

Chemical Properties and Reactivity

Sodium thiomethoxide is a powerful nucleophile due to the high electron density on the sulfur atom.[5][10] This property makes it a versatile reagent in organic chemistry for forming carbon-sulfur bonds.[10] It is a flammable solid and is corrosive, causing severe skin burns and eye damage.[4][6]

Key Chemical Reactions:

-

Nucleophilic Substitution: It is widely used for the synthesis of methyl aryl sulfides from halo-arenes and in the preparation of thioethers from alkyl halides.[5][10][11]

-

Dealkylation: Alkanethiolates like sodium thiomethoxide are effective reagents for the SN2 dealkylation of esters and aryl ethers.[5][10] This is a valuable deprotection strategy in multi-step syntheses.[10]

-

Hydrolysis: It reacts with moisture, including in the air, to produce methanethiol (CH₃SH), which is responsible for its noxious fecal smell.[1][5]

-

Reaction with Acids: As a strong base, it reacts with acids.[6]

-

Oxidation: It can be oxidized by iodine to produce dimethyl disulfide (CH₃SSCH₃).[7][8]

Incompatibilities: Sodium thiomethoxide is incompatible with acids and strong oxidizing agents.[6]

Experimental Protocols

Synthesis of Sodium Thiomethoxide

A common laboratory-scale synthesis involves the reaction of metallic sodium with dimethyl disulfide in an anhydrous, oxygen-free solvent like tetrahydrofuran (THF).[12][13]

Materials:

-

Metallic sodium (Na)

-

Anhydrous, airless tetrahydrofuran (THF)

-

Dimethyl disulfide ((CH₃)₂S₂)

-

Schlenk flask and line for inert atmosphere operations

-

Cannula for liquid transfer

-

Magnetic stirrer

Procedure:

-

A 200-mL Schlenk flask is connected to a vacuum gas manifold, evacuated, and backfilled with nitrogen three times to ensure an inert atmosphere.[12]

-

A block of metallic sodium is removed from its kerosene oil reservoir, the surface oil is wiped off, and the oxide layer is scraped away.[12]

-

Approximately 6.7 g (0.29 mol) of the cleaned sodium is quickly cut into small pieces and transferred to the Schlenk flask under a counter flow of nitrogen. The flask is immediately sealed.[12]

-

80 mL of anhydrous, airless THF is transferred into the flask via cannula under nitrogen protection.[12]

-

14.0 mL of dimethyl disulfide (0.158 moles) is slowly injected into the flask dropwise while stirring under nitrogen.[12]

-

The reaction mixture is stirred at room temperature for 24 hours and then heated to 60°C for 3 hours.[12]

-

While maintaining the temperature at ~60°C, a stream of nitrogen is used to evaporate the THF and excess dimethyl disulfide, which are collected in a cold trap, until a dry solid appears.[12][13]

-

The remaining solid is dried under vacuum for approximately 2 hours to remove residual solvent, yielding the light-yellow solid product.[12]

-

The final product should be stored in the dark under a nitrogen atmosphere.[12]

Purification Protocol

A common method for purifying sodium thiomethoxide involves recrystallization.

Procedure:

-

Dissolve 10g of the crude sodium thiomethoxide salt in 10 mL of ethanol (EtOH).[5][9]

-

Add 100 mL of diethyl ether (Et₂O) to the solution to induce precipitation.[5][9]

-

Cool the mixture and collect the precipitate by filtration.[5][9]

Key Reaction Visualizations

The following diagrams illustrate the primary applications of sodium thiomethoxide in organic synthesis and a typical experimental workflow for its preparation.

Caption: Experimental workflow for the synthesis of sodium thiomethoxide.

Caption: Common nucleophilic reactions involving sodium thiomethoxide.

References

- 1. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 2. Sodium thiomethoxide, 95%, pure 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. China Sodium thiomethoxide CAS 5188-07-8 factory and manufacturers | Unilong [unilongmaterial.com]

- 8. chembk.com [chembk.com]

- 9. Sodium thiomethoxide CAS#: 5188-07-8 [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. How to synthesis Sodium thiomethoxide_Chemicalbook [chemicalbook.com]

- 13. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]

sodium methanethiolate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Sodium Methanethiolate in Organic Solvents

Introduction

This compound (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophilic reagent widely employed in organic synthesis.[1][2] It is the sodium salt of methanethiol and is commercially available as a white to off-white solid.[1][3] Its utility in drug development and chemical manufacturing stems from its ability to participate in various chemical transformations, including the synthesis of methyl aryl sulfides, Sₙ2 dealkylation of esters and aryl ethers, and the formation of complex sulfur-containing molecules.[4][5] Understanding the solubility of this compound in different organic solvents is critical for reaction design, optimization, purification, and overall process efficiency.

This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Solubility Profile of this compound

This compound is an ionic salt, and its solubility is largely governed by the principle of "like dissolves like." It demonstrates higher solubility in polar organic solvents that can effectively solvate the sodium cation (Na⁺) and the methanethiolate anion (CH₃S⁻).[3][6] Conversely, it is sparingly soluble or insoluble in nonpolar and apolar aprotic solvents.

Qualitative Solubility Data

The available literature provides qualitative descriptions of this compound's solubility in several organic solvents. This information is crucial for initial solvent screening for chemical reactions and purification processes. For instance, its high solubility in alcohols makes these solvents common media for reactions, while its insolubility in ethers is exploited for precipitation and purification.[7]

Data Presentation: Solubility in Organic Solvents

The following table summarizes the known solubility characteristics of this compound in various organic solvents based on available data.

| Solvent | Chemical Class | Polarity | Solubility Description | Source(s) |

| Ethanol (EtOH) | Protic Solvent | Polar | Very Soluble / Freely Soluble | [5][7][8] |

| Methanol (MeOH) | Protic Solvent | Polar | Soluble | [9][10] |

| Dimethylformamide (DMF) | Aprotic Solvent | Polar | Implied Soluble (Used in industrial preparation) | [6] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | Polar | Soluble | [9] |

| Diethyl Ether (Et₂O) | Ethereal Solvent | Nonpolar | Practically Insoluble (Used as an anti-solvent for precipitation) | [5][7] |

Note: Quantitative solubility data (e.g., g/100 mL at a specific temperature) for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The information presented is based on qualitative descriptions and its use in synthesis and purification.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for a specific application or solvent system, experimental determination is necessary. A common and straightforward method is the gravimetric analysis of a saturated solution.

Gravimetric Method for Solubility Determination

This protocol outlines a general procedure to quantify the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the solubility of this compound in an organic solvent in g/100 mL.

Materials:

-

This compound (solid, ≥95% purity)[1]

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Centrifuge (optional, for enhancing solid-liquid separation)

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed glass vials with airtight seals

-

Analytical balance

-

Inert atmosphere glove box or Schlenk line (due to moisture sensitivity)[7][8]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. An excess is necessary to ensure saturation is achieved.

-

Place the sealed vial in a temperature-controlled shaker or bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required may vary depending on the solvent and temperature.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid phase, centrifugation of the vial can be performed.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe. It is critical not to disturb the solid pellet.

-

Pass the collected supernatant through a syringe filter directly into a pre-weighed, dry vial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the pre-weighed vial under reduced pressure or a gentle stream of inert gas.

-

Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature to remove any residual solvent traces.

-

Weigh the vial containing the dry solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass.

-

Express the solubility as grams of solute per 100 mL of solvent.

-

Protocol for Qualitative Assessment via Precipitation

This method, adapted from a purification procedure, can be used for rapid screening of solvent/anti-solvent systems.[5][7]

Procedure:

-

Dissolve a known mass of this compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol).[5][7]

-

Slowly add a second solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is expected to be poorly soluble.[5][7]

-

Observe the point at which precipitation begins. The amount of anti-solvent required to induce precipitation provides a qualitative measure of relative insolubility.

Visualization of Methodologies

Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in utilizing this compound effectively. The following diagram outlines a logical workflow for this process.

Caption: Logical workflow for selecting a suitable organic solvent for reactions involving this compound.

Conclusion

This compound's solubility is highest in polar organic solvents like ethanol, methanol, and DMSO, a characteristic that is fundamental to its application in organic synthesis. While precise quantitative data is sparse in the literature, the qualitative information available allows for rational solvent selection for various applications. For processes requiring specific concentrations, the experimental protocols provided in this guide can be employed to determine solubility under the required conditions. The logical workflow presented offers a systematic approach for researchers to choose an optimal solvent, thereby enhancing the efficiency and success of their chemical transformations.

References

- 1. usbio.net [usbio.net]

- 2. This compound | Manasa Life Sciences [manasalifesciences.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Sodium thiomethoxide CAS#: 5188-07-8 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aryl Ether Demethylation using Sodium Methanethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl methyl ethers are common structural motifs in pharmaceuticals, natural products, and other organic molecules. The selective cleavage of the methyl group to reveal the corresponding phenol is a critical transformation in synthetic chemistry, particularly during late-stage functionalization in drug development. Sodium methanethiolate (NaSMe), a potent nucleophile, is a widely used reagent for this purpose. This protocol provides a detailed procedure for the demethylation of aryl ethers using this compound, including reaction setup, work-up, and safety considerations. The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction where the thiolate anion attacks the methyl group, leading to the displacement of the aryloxy group.[1]

Chemical Reaction and Mechanism

The demethylation of an aryl methyl ether with this compound proceeds via an SN2 mechanism. The methanethiolate anion (CH₃S⁻) acts as a nucleophile and attacks the electrophilic methyl carbon of the aryl ether. This results in the cleavage of the carbon-oxygen bond and the formation of a phenoxide and dimethyl sulfide. Subsequent acidic work-up protonates the phenoxide to yield the desired phenol.

Caption: SN2 Mechanism of Aryl Ether Demethylation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the demethylation of various aryl methyl ethers using sodium thiomethoxide and related thiolates.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Aryl Methyl Ether | aq. NaSMe (21% w/v) | DMF | 60 | 2 | Not specified | [2] |

| Guaiacol | Iodocyclohexane/DMF (in situ HI generation) | DMF | Reflux | 4 | 91 | [3] |

| Tariquidar | Dodecanethiol/NaOH | NMP | 130 | 8 | Not specified | [4] |

| 7-hydroxy-3-phenyl-4H-chromen-4-one derivative | Allyl bromide/K₂CO₃ | Acetone | Reflux | 6 | Not specified | [4] |

| Codeine | BBr₃ | Not specified | Not specified | Not specified | 91 | [5] |

| 4-Propylguaiacol | HCl/H₂O | Water | High Temperature/Pressure | Not specified | up to 99 | [6] |

Experimental Protocols

Protocol 1: General Procedure for Aryl Ether Demethylation using this compound in DMF

This protocol is a general method for the demethylation of aryl methyl ethers.[2]

Materials:

-

Aryl methyl ether (1.0 eq)

-

This compound (NaSMe) (4.0 eq, e.g., 21% w/v aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

1.5 N Hydrochloric acid (HCl)

-

Water (H₂O)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aryl methyl ether (1.0 eq) in DMF.

-

Reagent Addition: Add the aqueous this compound solution (4.0 eq) to the flask.

-

Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification: Acidify the aqueous mixture with 1.5 N HCl to a pH of ~2-3. The resulting phenol may precipitate as a solid.

-

Work-up:

-

If a solid precipitates, collect it by filtration, wash with water, and dry under vacuum.

-

If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: "Odorless" Aryl Ether Demethylation using a Long-Chain Thiol

To mitigate the malodor of volatile thiols, a long-chain thiol like dodecanethiol can be used. This protocol involves the in-situ generation of the sodium thiolate.[4][7]

Materials:

-

Aryl methyl ether (1.0 eq)

-

Dodecanethiol (3.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl methyl ether (1.0 eq), dodecanethiol (3.0 eq), and sodium hydroxide (2.0 eq) in NMP.

-

Reaction: Heat the reaction mixture to 130°C and stir for 8 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Follow the quenching, acidification, extraction, and purification steps as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the demethylation of aryl ethers using this compound.

Caption: General Experimental Workflow for Demethylation.

Safety and Handling

-

Toxicity and Odor: this compound and its precursor, methanethiol, are toxic and have an extremely unpleasant and persistent odor. All manipulations should be performed in a well-ventilated fume hood.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Waste Disposal: Thiol-containing waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal to neutralize the odor and toxicity.

-

In-situ Generation: To minimize handling of volatile and malodorous thiols, consider protocols that generate the thiolate in situ, such as the "odorless" protocol described above.[4][7]

Conclusion

This compound is an effective reagent for the demethylation of aryl methyl ethers. The provided protocols offer a general procedure and an alternative with reduced odor. Careful planning, adherence to safety precautions, and appropriate reaction monitoring are essential for successful and safe execution of this transformation. The choice of protocol may depend on the substrate, scale, and available facilities. For substrates sensitive to harsh conditions, alternative demethylating agents may be considered.[5][6]

References

- 1. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]

- 2. Demethylation of Methyl Ethers - Sodium Thiomethoxide (NaSMe) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient demethylation of aromatic methyl ethers with HCl in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Sodium Methanethiolate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanethiolate (NaSMe), also known as sodium thiomethoxide, is a potent nucleophile widely utilized in organic synthesis.[1][2] Its application in solid-phase peptide synthesis (SPPS) is an emerging area of interest, particularly for the selective cleavage of C-terminal methyl esters under non-acidic conditions. This is advantageous when acid-labile protecting groups are present on the peptide side chains. These application notes provide a comprehensive overview of the use of this compound in SPPS, including a detailed experimental protocol for on-resin saponification of peptide methyl esters, potential side reactions, and relevant chemical pathways.

Principle of Application

In SPPS, peptides are synthesized on a solid support, and protecting groups are used to prevent unwanted side reactions.[3] While acidic cleavage is common for removing the final peptide from the resin, certain applications require milder conditions. Peptides synthesized as C-terminal methyl esters can be valuable intermediates.[3][4] this compound serves as a powerful nucleophilic reagent for the saponification (cleavage) of these methyl esters to the corresponding carboxylic acids directly on the solid support. This on-resin saponification allows for further modifications at the C-terminus or for cleavage of the peptide acid into solution under specific conditions not compatible with the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Data Presentation

Table 1: Potential Applications of this compound in SPPS

| Application | Description | Potential Advantages |

| On-Resin Saponification of Peptide Methyl Esters | Cleavage of the C-terminal methyl ester to the corresponding carboxylic acid while the peptide is still attached to the solid support. | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, Trt). Allows for subsequent on-resin C-terminal modification. |

| Deprotection of Methyl-Based Side-Chain Protecting Groups | Potential for removal of methyl-based protecting groups from amino acid side chains. | High nucleophilicity may allow for selective deprotection under specific conditions. (Requires further investigation) |

Table 2: Comparison of On-Resin Saponification Conditions

| Reagent | Typical Conditions | Advantages | Disadvantages |

| This compound | Anhydrous DMF, Room Temperature to 50°C | High reactivity, non-acidic conditions. | Strong odor, potential for side reactions with sensitive residues. |

| Lithium Hydroxide (LiOH) | THF/Water or Dioxane/Water, Room Temperature | Milder than NaOH/KOH, established protocols exist.[5][6] | Can lead to racemization, requires aqueous conditions which may not be compatible with all resins.[6] |

| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Aqueous/Organic solvent mixtures | Readily available, inexpensive. | Harsh conditions can lead to significant side reactions and racemization.[7] |

Table 3: Potential Side Reactions of this compound with Amino Acid Residues in SPPS

| Amino Acid Residue | Potential Side Reaction | Mitigation Strategies |

| Cysteine (Cys) | S-methylation of the free thiol. | Protection of the Cys side chain (e.g., with Trt, Acm). |

| Methionine (Met) | Formation of a sulfonium salt. | Use of scavengers, careful control of reaction time and temperature. |

| Aspartic Acid (Asp) / Glutamic Acid (Glu) Side-Chain Esters | Saponification of side-chain esters if they are also methyl esters. | Use of orthogonal protecting groups for the side chains (e.g., t-butyl esters). |

| Asparagine (Asn) / Glutamine (Gln) | Deamidation under basic conditions. | Careful control of reaction pH and temperature. |

| Serine (Ser) / Threonine (Thr) | O-methylation of the hydroxyl group. | Protection of the hydroxyl group (e.g., with t-butyl). |

Experimental Protocols

Disclaimer: The following protocol is a representative procedure based on the known chemical reactivity of this compound and general principles of solid-phase peptide synthesis. As specific, peer-reviewed protocols for this exact application are not widely available, optimization may be required for specific peptide sequences and resins.

Protocol 1: On-Resin Saponification of a C-Terminal Peptide Methyl Ester

Materials:

-

Peptide-resin with a C-terminal methyl ester

-

This compound (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

20% Piperidine in DMF (for Fmoc removal monitoring, if applicable)

-